Pyridinium, 1,1'-methylenebis-, dibromide
Description
Contextualization of Pyridinium-Based Dicationic Compounds in Contemporary Chemical Research
Pyridinium (B92312) salts, which are structurally diverse compounds, are prevalent in many natural products and pharmaceuticals. rsc.org In recent chemical research, pyridinium-based dicationic compounds, often referred to as gemini (B1671429) surfactants, have garnered significant attention. nih.gov These molecules are characterized by two pyridinium head groups connected by a spacer, which can be either hydrophobic or hydrophilic. nih.gov This unique structure grants them special physicochemical properties that distinguish them from conventional organic molecules. nih.govmdpi.com
The synthesis of these compounds is typically achieved through quaternization reactions, where a suitable dihaloalkane or a similar bifunctional molecule reacts with two equivalents of a pyridine (B92270) derivative. nih.govnih.gov For instance, the thermal alkylation of a bis-pyridine hydrazone with alkyl iodides yields dicationic pyridinium hydrazones. nih.gov Another common method involves metathesis, where the initial halide anions are exchanged for other anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻), leading to a library of dicationic salts with varied properties. nih.govmdpi.com
The properties and applications of these dicationic compounds are diverse. They have been investigated for their thermal stability, with some variants showing decomposition temperatures near 300 °C, making them suitable for applications in harsh conditions. nih.gov Their ability to form micelles efficiently is another key feature, with the structure of the spacer group significantly influencing their surface activity and critical micelle concentration (CMC). nih.gov Research has shown that hydrophilic spacers tend to lead to lower surface tension and more efficient micelle formation. nih.gov
Due to their unique characteristics, pyridinium-based dicationic compounds are explored in various fields. They are studied as potential anticancer agents, with some showing activity against human lung cancer cell lines. mdpi.comacs.org They also serve as intermediates for creating other complex molecules, such as 1-aryl-pyridinium salts and 2-cyanopyridine. rsc.org Furthermore, their robustness and salt tolerance make them candidates for industrial applications like enhanced oil recovery and CO2 sequestration. nih.gov
Significance of the Methylenebis-Pyridinium Moiety in Chemical Design
The methylenebis-pyridinium moiety, which consists of two pyridinium rings linked by a single methylene (B1212753) (-CH₂-) bridge, is a fundamental structural motif in the design of dicationic compounds. This specific linker imparts a distinct chevron-like shape to the cation. nih.govresearchgate.net The geometry of this moiety is characterized by the N-C-N bond angle, which has been observed to be around 111-112° in various crystal structures. nih.gov
This structural arrangement has significant implications for the solid-state packing and intermolecular interactions of these compounds. The chevron-shaped cations of molecules like 1,1'-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide can arrange in back-to-back alternating directions, forming zigzag ribbons. nih.gov These structures are often stabilized by π–π stacking interactions between the pyridinium and adjacent pyridyl rings. nih.gov In the crystal structure of 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide, the cations stack in columns, further stabilized by C—H⋯N hydrogen bonds. researchgate.net
The methylenebis-pyridinium core serves as a rigid yet flexible building block in supramolecular chemistry. Its defined geometry allows for the predictable construction of larger, more complex architectures. For example, it has been incorporated into supramolecular cyclic compounds with palladium moieties, where the N-C-N angle remains relatively unchanged. nih.gov The nature of the counter-anion (e.g., bromide vs. hexafluorophosphate) can influence the fine details of the crystal packing, demonstrating the tunability of these systems. nih.govresearchgate.net
The synthesis of compounds containing this moiety typically involves the reaction of a pyridine derivative with a methylene dihalide, such as dibromomethane, leading to the formation of the dicationic structure. The resulting pyridinium, 1,1'-methylenebis-, dibromide serves as a key example of this class of compounds, providing a platform for further chemical modification and study of its structural and functional properties.
Data Tables
Table 1: Properties of Pyridinium, 1,1'-methylenebis-{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate
| Property | Value |
| Chemical Formula | C₂₅H₂₂N₄²⁺·2Br⁻·2H₂O |
| Molecular Weight ( g/mol ) | 574.32 |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| N-C-N Angle (°) | 110.9 (10) |
Data sourced from crystallographic studies. nih.gov
Table 2: Comparison of N-C-N Bond Angles in Methylenebis-Pyridinium Salts
| Compound | Counter-Anion | N-C-N Angle (°) |
| 1,1'-methylenebis-4,4'-bipyridinium | Bromide (Br⁻) | 111.1 (4) |
| 1,1'-methylenebis-4,4'-bipyridinium | Hexafluorophosphate (PF₆⁻) | 112.3 (4) |
| Supramolecular Pd-complex | - | 109.1 (19) / 111.2 (11) |
This table illustrates the relative consistency of the N-C-N bond angle across different salts containing the methylenebis-pyridinium moiety. nih.gov
Properties
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGVQBOYAXZTED-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543605 | |
| Record name | 1,1'-Methylenedi(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-49-3 | |
| Record name | 1,1'-Methylenedi(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of Pyridinium, 1,1 Methylenebis , Dibromide
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy provides unparalleled insight into the molecular structure, connectivity, and electronic environment of Pyridinium (B92312), 1,1'-methylenebis-, dibromide.
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For Pyridinium, 1,1'-methylenebis-, dibromide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of proton and carbon signals and offers insights into the molecule's dynamics.
The ¹H and ¹³C NMR spectra of this compound are defined by the symmetry of the molecule and the electron-withdrawing effect of the quaternized nitrogen atoms. The molecule possesses a plane of symmetry through the central methylene (B1212753) bridge, simplifying the spectra as the two pyridinium rings are chemically equivalent.
Proton (¹H) NMR: The positive charge on the nitrogen atoms causes significant deshielding of the attached pyridinium ring protons, shifting their resonances downfield compared to neutral pyridine (B92270). chemicalbook.comchemicalbook.com The protons alpha to the nitrogen are the most deshielded, followed by the gamma and beta protons. The methylene bridge protons (N-CH₂-N) also appear as a distinct singlet at a downfield position due to the adjacent positive charges.
Carbon (¹³C) NMR: Similar to the proton spectrum, the carbon atoms of the pyridinium rings are deshielded and shifted downfield. nih.govchemicalbook.com The carbons directly bonded to the nitrogen (alpha-carbons) are most affected. The central methylene carbon also exhibits a downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for pyridinium salts and substituted pyridines. chemicalbook.comchemicalbook.comnih.govchemicalbook.com
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Pyridinium-H | α-H (2, 6, 2', 6') | ~8.8 - 9.2 | - | d |
| Pyridinium-H | β-H (3, 5, 3', 5') | ~8.0 - 8.4 | - | t |
| Pyridinium-H | γ-H (4, 4') | ~8.5 - 8.8 | - | t |
| Methylene-H | -CH₂- | ~7.0 - 7.5 | - | s |
| Pyridinium-C | α-C (2, 6, 2', 6') | - | ~145 - 150 | CH |
| Pyridinium-C | β-C (3, 5, 3', 5') | - | ~128 - 132 | CH |
| Pyridinium-C | γ-C (4, 4') | - | ~140 - 145 | CH |
| Methylene-C | -CH₂- | - | ~65 - 70 | CH₂ |
To unambiguously assign the signals predicted in the 1D spectra, several two-dimensional NMR techniques are employed. uvic.canih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment is used to differentiate carbon signals based on the number of attached protons. For this compound, the CH groups of the pyridinium rings would yield positive signals, while the CH₂ of the methylene bridge would produce a negative signal. uvic.ca
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment establishes proton-proton coupling relationships. It would show cross-peaks between adjacent protons on the pyridinium rings (e.g., α-H with β-H, and β-H with γ-H), confirming their connectivity. rsc.org
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. mdpi.com It provides definitive C-H assignments by linking the proton shifts to their corresponding carbon shifts (e.g., the methylene protons to the methylene carbon, the α-protons to the α-carbons, etc.). rsc.orgmdpi.com
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Cross-Peaks |
|---|---|---|
| COSY | ¹H - ¹H | α-H ↔ β-H β-H ↔ γ-H |
| HETCOR/HSQC | ¹H - ¹³C (¹JCH) | α-H ↔ α-C β-H ↔ β-C γ-H ↔ γ-C Methylene-H ↔ Methylene-C |
Solid-state NMR (SSNMR) provides structural and dynamic information on materials in the solid phase. pku.edu.cn Specifically, deuterium (B1214612) (²H) SSNMR is a powerful tool for probing the local environment and molecular dynamics. mdpi.com If this compound were incorporated into a solid matrix or used to form a porous material, ²H SSNMR studies on a selectively deuterated analogue could reveal significant details about its microstructure. researchgate.net By analyzing the deuterium lineshapes, one can determine the mobility of the pyridinium rings and the methylene linker. nih.gov Restricted motion would suggest strong intermolecular interactions or confinement within a pore, while more dynamic behavior would indicate greater freedom of movement. This technique is invaluable for understanding host-guest interactions and the structural integrity of supramolecular assemblies. pku.edu.cnmdpi.com
Key expected vibrational bands include:
Aromatic C-H Stretching: Typically found in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: From the methylene (-CH₂-) bridge, appearing just below 3000 cm⁻¹.
Pyridinium Ring Vibrations: Strong bands between 1640 cm⁻¹ and 1480 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridinium ring. The protonation or quaternization of the pyridine nitrogen leads to a noticeable shift in these bands. researchgate.netresearchgate.net A band near 1630-1640 cm⁻¹ is a hallmark of the pyridinium cation. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds appear in the fingerprint region (below 1400 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound Frequency ranges are based on data for general pyridinium salts. researchgate.netresearchgate.netnih.govresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch (-CH₂-) | 3000 - 2850 | Medium |
| Pyridinium Ring (C=N, C=C) Stretch | 1640 - 1630 | Strong |
| Pyridinium Ring (C=C) Stretch | 1600 - 1480 | Strong to Medium |
| CH₂ Scissoring | ~1470 - 1440 | Medium |
| C-H In-plane Bending | 1300 - 1000 | Medium to Weak |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For an ionic salt like this compound, electrospray ionization (ESI) is a suitable technique. The analysis would focus on the cationic portion, Pyridinium, 1,1'-methylenebis- (C₁₁H₁₂N₂²⁺).
The primary ion observed would be the dication itself or an ion-pair with a bromide anion. The fragmentation of the dication would likely proceed through cleavage of the C-N bonds of the methylene bridge.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]²⁺ | [C₁₁H₁₂N₂]²⁺ | 85.05 | Molecular dication |
| [M+Br]⁺ | [C₁₁H₁₂N₂Br]⁺ | 249.02 / 251.02 | Ion-pair with bromide isotope |
| Fragment 1 | [C₆H₇N]⁺ | 93.06 | Pyridyl-methyl cation from C-N bond cleavage |
| Fragment 2 | [C₅H₅N]⁺˙ | 79.04 | Pyridine radical cation after rearrangement |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Optical Properties and Conjugation Pathways
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the optical properties of pyridinium compounds. These techniques provide insights into the electronic transitions within a molecule, which are influenced by its conjugation pathways and the surrounding environment. For pyridinium derivatives, the absorption and emission characteristics are often linked to intramolecular charge transfer processes.
While specific UV-Vis and fluorescence data for this compound are not detailed in the available research, the behavior of related vinyl-pyridinium dyes offers valuable context. In studies of (phenothiazinyl)vinyl-pyridinium (PVP) dyes, UV-Vis spectroscopy highlighted a negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) in more polar solvents. nih.gov This phenomenon suggests that the ground state of the molecule is more polar than the excited state, and polar solvents provide better stabilization for the lowest unoccupied molecular orbitals (LUMO). nih.gov
Fluorescence spectroscopy complements UV-Vis by examining the emission of light as the molecule returns from an excited state to the ground state. The emission wavelength and quantum yield are sensitive to the molecular structure and environment. For instance, certain PVP dyes exhibit distinct fluorescence emission maxima in the solid state, with values recorded at 650 nm and 720 nm for different derivatives. nih.gov Furthermore, changing the counter-ion from iodide to tetrafluoroborate (B81430) in one PVP dye enabled fluorescence emission in both the solid state and in various solvents, demonstrating the significant role of the anion in influencing the compound's optical properties. nih.gov The investigation of photostability, often conducted by irradiating a sample at a specific wavelength (e.g., 365 nm) and monitoring spectral changes, is another critical aspect of characterizing these dyes. nih.gov
For this compound, such spectroscopic analyses would be crucial for understanding the electronic communication, if any, between the two pyridinium rings through the methylene bridge and how factors like solvent polarity and counter-ion interactions affect its potential optical applications.
X-ray Diffraction Analysis for Solid-State Architecture
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state architecture.
Single-crystal X-ray diffraction (SC-XRD) allows for the complete determination of a molecule's structure and its packing in the crystal lattice. The crystal structure of a hydrated form of the target compound, 1,1'-methylenedipyridinium dibromide monohydrate, has been reported, confirming its amenability to crystallographic analysis. researchgate.net
Detailed structural reports on closely related, more complex derivatives provide significant insight into the expected features of the core methylene-bridged pyridinium cation. For example, the crystal structure of 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide reveals a chevron-shaped cation. nih.govresearchgate.net A key parameter in these methylene-bridged structures is the N1—C1—N1 bond angle, which is reported as 111.1 (4)° in this dibromide salt. researchgate.net The cations stack in columns along the crystallographic c-axis, with the closest intermolecular C-C distance between stacked cations being 3.493 (5) Å, indicative of π–π interactions. researchgate.net These columns are further stabilized by C—H⋯N hydrogen bonds, with bromide ions situated between the cationic columns. nih.govresearchgate.net
In another derivative, 1,1′-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate, the chevron-shaped cations arrange in a back-to-back fashion, forming a zigzag ribbon structure. nih.goviucr.org The N—C—N angle of the methylene bridge in this compound is 110.9 (10)°. nih.gov The packing is consolidated by π–π interactions between adjacent pyridinium and pyridyl rings, with a close contact distance of 3.46 (1) Å, as well as hydrogen bonding involving the water molecules of hydration. nih.goviucr.org
These findings demonstrate how the methylene bridge imparts a distinct V-shape to the dication, which directs the subsequent supramolecular assembly through a combination of π-π stacking and hydrogen bonding interactions.
Interactive Table: Crystallographic Data for Methylene-Bridged Pyridinium Derivatives
| Parameter | 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide researchgate.net | 1,1′-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate researchgate.net |
| Formula | C₂₁H₁₈N₄²⁺·2Br⁻ | C₂₅H₂₂N₄²⁺·2Br⁻·2H₂O |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Fdd2 | Pnma |
| a (Å) | 18.0776 (2) | 15.4863 (2) |
| b (Å) | 48.2301 (5) | 22.2936 (3) |
| c (Å) | 4.5424 (2) | 7.2100 (1) |
| V (ų) | 3960.45 (18) | 2489.22 (6) |
| Z | 8 | 4 |
| Temperature (K) | 220 | 220 |
| N-C-N Angle (°) | 111.1 (4) | 110.9 (10) |
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze bulk crystalline materials. Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD provides a diffraction pattern representative of a polycrystalline powder. This pattern serves as a fingerprint for a specific crystalline phase.
The primary application of PXRD in this context is to confirm the phase purity of a synthesized batch of this compound. After a synthesis, the experimental PXRD pattern of the bulk material can be compared to a pattern calculated from the single-crystal structure data. A match between the two patterns confirms that the bulk sample consists of the same crystalline phase identified by SC-XRD and is free from significant crystalline impurities. While specific PXRD data for the title compound is not available in the provided results, this technique is indispensable for quality control in materials science. For instance, in the study of 1,1′-Ethylenebis(4-aminopyridinium) dibromide, a related but different compound, diffraction data was collected to identify its monoclinic crystal system, demonstrating the utility of XRD for fundamental phase characterization. researchgate.net
Computational and Theoretical Investigations of Pyridinium, 1,1 Methylenebis , Dibromide
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods are essential for exploring the fundamental electronic nature of molecules. By solving approximations of the Schrödinger equation, these approaches can predict molecular geometries, electronic properties, and potential reactive sites with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is effective for geometry optimization, which determines the lowest-energy three-dimensional arrangement of atoms, and for calculating various electronic properties that govern a molecule's behavior. mdpi.comresearchgate.net DFT calculations have been performed on a range of related compounds, including metal-methane systems and bis(terpyridine)manganese(III), to determine binding energies and optimized structures. chemrxiv.orgnih.govresearchgate.net
While specific DFT geometry optimization data for Pyridinium (B92312), 1,1'-methylenebis-, dibromide is not prevalent in the reviewed literature, experimental crystal structure data from closely related analogs, such as 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide, provides key geometric parameters. This experimental data serves as a reliable benchmark for what would be expected from DFT calculations. The central N-C-N bond angle in the methylene (B1212753) bridge of these chevron-shaped cations is a critical parameter.
| Compound | N-C-N Bond Angle (°) | Closest Intermolecular C-C Distance (Å) | Reference |
|---|---|---|---|
| 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide | 111.1 (4) | 3.493 (5) | researchgate.net |
| 1,1′-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate | 110.9 (10) | 3.46 (1) | nih.gov |
DFT calculations would further elucidate the electronic properties by determining the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular reactivity and stability. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be employed to simulate and interpret UV-Vis absorption spectra, providing insights into the electronic transitions within the molecule. sharif.edu
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is the potential experienced by a positive point charge at a particular location near a molecule and can be determined both computationally and experimentally through diffraction techniques. mdpi.com The MEP map reveals regions of positive and negative potential on the molecular surface, which are crucial for identifying sites for electrophilic and nucleophilic attack, respectively. nih.gov
A key concept related to MEP is the sigma-hole (σ-hole), which is a region of positive electrostatic potential located on the outer surface of an atom along the extension of a covalent bond. nih.govresearchgate.net This electron-deficient region arises from the anisotropic distribution of electron density around a covalently bonded atom. wikipedia.org The positive σ-hole can engage in highly directional, noncovalent interactions with negative sites, such as lone pairs. researchgate.netwikipedia.org The strength of a σ-hole is influenced by the polarizability and electronegativity of the host atom and the electron-withdrawing character of the group it is bonded to. wikipedia.org
For this compound, an MEP analysis would be expected to show:
Positive Potential: Regions of positive electrostatic potential (electrophilic sites) would be prominent on the hydrogen atoms attached to the pyridinium rings, particularly the hydrogens closest to the positively charged nitrogen atoms. A σ-hole might also be identified on the exterior of the bromide ions along the extension of their interaction with the cation.
Negative Potential: The bromide counter-ions would be centers of negative electrostatic potential, making them nucleophilic.
These electrostatic features govern the noncovalent interactions, such as hydrogen bonding and anion-π interactions, that dictate the molecule's supramolecular assembly in the solid state.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and molecular structure based on the topology of the electron density (ρ). wiley-vch.demuni.cz QTAIM partitions a molecule into distinct atomic basins, allowing for the characterization of atomic and bond properties. arxiv.org A central element of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. muni.czresearchgate.net
The nature of the chemical bond at the BCP is characterized by several parameters:
The electron density (ρ(r)): Higher values indicate a stronger, shared interaction (covalent character).
The Laplacian of the electron density (∇²ρ(r)): A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted between the atoms. muni.cz
The total energy density (H(r)): A negative value for H(r) is also indicative of covalent character.
| Bond/Interaction Type | Expected Sign of ∇²ρ(r) | Expected Sign of H(r) | Interaction Nature |
|---|---|---|---|
| C-C, C-N, C-H (in rings/bridge) | Negative | Negative | Shared-shell (covalent) |
| Interaction with Br⁻ ions | Positive | Slightly Positive/Negative | Closed-shell (ionic) |
| Intermolecular C-H···N | Positive | Slightly Positive | Closed-shell (hydrogen bond) |
A QTAIM analysis of this compound would precisely define the covalent character of the bonds within the cation and quantify the strength and nature of the ionic interactions with the bromide anions and the weaker intermolecular hydrogen bonds.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Stability
Experimental crystal structure analyses of compounds related to this compound reveal key intermolecular interactions that stabilize the solid-state architecture. nih.govnih.gov These include:
π-π Stacking: The planar pyridinium rings stack on top of each other, with intermolecular distances around 3.46-3.49 Å, indicating stabilizing electrostatic interactions between the electron-deficient and electron-rich regions of the aromatic systems. researchgate.netnih.gov
Hydrogen Bonding: The cations form intercolumnar C-H···N hydrogen bonds, further stabilizing the crystal packing. nih.gov In hydrated structures, O-H···O and O-H···N hydrogen bonds involving water molecules create extensive networks. nih.govnih.gov
Electrostatic Interactions: The positively charged pyridinium cations and the negatively charged bromide anions are arranged to maximize electrostatic attraction, which is a primary driver of the crystal packing.
MD simulations could build upon this static information by exploring:
Conformational Flexibility: The degree of rotation of the two pyridinium rings around the central methylene bridge, and how this is influenced by the surrounding environment.
Dynamic Interactions: The formation and breaking of hydrogen bonds and the fluctuations in π-π stacking distances in a dynamic system, such as in solution.
Solvation Effects: How solvent molecules arrange around the dication and bromide ions and how this affects the conformational stability and interactions of the solute.
By simulating the molecule's behavior over time, MD provides a bridge between the static structure and the macroscopic properties of the material.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide |
| 1,1′-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate |
| Bis(terpyridine)manganese(III) |
Advanced Applications and Mechanistic Insights in Chemical Research
Catalysis and Organocatalysis Mediated by Pyridinium (B92312), 1,1'-methylenebis-, dibromide Analogues
The cationic nature of the pyridinium moiety renders these compounds and their analogues effective in various catalytic applications, from serving as phase-transfer catalysts or ionic liquids to participating directly in bond-forming and bond-breaking steps.
Analogues of Pyridinium, 1,1'-methylenebis-, dibromide, particularly those that exist as salts with low melting points, are classified as ionic liquids. fiveable.mewikipedia.org Their negligible vapor pressure, thermal stability, and ability to solvate a wide range of compounds make them attractive as alternative solvents in organic synthesis. fiveable.mewikipedia.org
In the realm of catalysis, pyridinium salts have been extensively studied as substrates in dearomatization reactions, a powerful strategy for synthesizing complex N-heterocycles. youtube.com A notable application involves the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents. nih.gov This method allows for the construction of highly functionalized and enantioenriched 1,4-dihydropyridines (1,4-DHPs), which are core structures in many natural products and pharmaceuticals. youtube.comnih.gov
In these reactions, an N-substituted-3-cyanopyridinium salt serves as the substrate. The reaction with a Grignard reagent, catalyzed by a chiral copper complex, proceeds with high yields and enantioselectivities. nih.gov The cyano group at the C3 position is a key activating substituent required for the reactivity of these substrates. nih.gov Research has shown that various linear and branched Grignard reagents are well-tolerated, providing access to a diverse range of chiral 1,4-DHP products. nih.gov
Table 1: Enantioselective 1,4-Dearomatization of N-Benzyl-3-cyanopyridinium Salt with Various Grignard Reagents Data synthesized from studies on copper-catalyzed dearomatization of pyridinium salts. nih.gov
| Grignard Reagent (R-MgBr) | Product (4-R-1,4-DHP) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Ethyl | 4-ethyl-1,4-DHP | 91 | 94 |
| n-Propyl | 4-propyl-1,4-DHP | 89 | 92 |
| n-Butyl | 4-butyl-1,4-DHP | 90 | 93 |
| Isobutyl | 4-isobutyl-1,4-DHP | 92 | 91 |
| Cyclopentyl | 4-cyclopentyl-1,4-DHP | 85 | 88 |
While direct applications of this compound itself as a catalyst for reactions like Diels-Alder or Suzuki coupling are not extensively documented, the broader class of pyridinium salts serves as precursors for generating radical species under mild photocatalytic conditions, highlighting their potential in various transformations. mdpi.com The reaction between magnesium and bromopyridines has also been studied to produce pyridyl-magnesium bromides, which are Grignard-like reagents. nih.gov
Bis-pyridinium compounds have demonstrated significant interactions with biological systems, including the modulation of enzyme activity. A prominent example is the use of bis-pyridinium oximes as reactivators for cholinesterase enzymes that have been inhibited by highly toxic organophosphates. acs.org Certain bis-pyridinium oximes were found to be highly effective in restoring neuromuscular function after poisoning by agents like sarin (B92409) and soman, indicating a potent ability to interact with the enzyme's active site and reverse inhibition. acs.org
Structurally related dicationic molecules, such as arginine-based gemini (B1671429) surfactants, have also been studied for their anti-enzymatic activity. nih.gov These compounds, which feature two cationic head groups separated by a spacer similar to the methylene (B1212753) bridge in the title compound, have shown moderate inhibitory activity against collagenase while enhancing the activity of hyaluronidase. nih.gov The interactions are influenced by both electrostatic and hydrophobic forces, with the dicationic structure playing a key role. nih.goveiu.edu Furthermore, studies on dimeric 2-aminopyridinium bromide analogues have revealed that these compounds can induce cancer cell death by activating caspase 3 and caspase 9, which are key enzymes in the apoptotic pathway. nih.gov This demonstrates a direct modulation of enzymatic cascades within a cellular context.
The bis-pyridinium scaffold is an effective building block in coordination chemistry and for the development of complex ligands. nih.govnih.gov The two pyridinium rings can coordinate with metal centers, and the methylene bridge provides a specific spatial and angular constraint. A clear example of this is the use of the 1,1'-methylenebis-4,4'-bipyridinium cation to form a supramolecular cyclic compound with two Pd(ethylenediamine) moieties. nih.gov In this structure, the N–C–N angle of the methylene bridge remains largely unchanged at approximately 109-111°, demonstrating the preorganized nature of the ligand. nih.gov
While pyridinium salts are precursors to various reactive species, they are not typically used to generate N-heterocyclic carbenes (NHCs). NHCs are generally formed by the deprotonation of azolium salts, such as imidazolium (B1220033) or triazolium salts. nih.govresearchgate.net The acidity of the protons on the methylene bridge of this compound is not sufficient for facile deprotonation to form a stable carbene. Instead, the utility of this scaffold in coordination chemistry lies in its ability to act as a dicationic bidentate or bridging ligand, connecting metal centers or acting as a guest within larger host molecules. nih.govnih.gov Unconjugated bis(pyridine) ligands, where two pyridine (B92270) rings are separated by a methylene group, can enforce specific coordination environments and stabilize low-valent metal centers through mechanisms other than charge delocalization, such as strong π-backbonding. nih.gov
Supramolecular Architectures and Host-Guest Chemistry
The charged nature and geometric shape of this compound and its analogues make them excellent candidates for constructing ordered solid-state structures and for participating in host-guest interactions, particularly involving anion recognition.
The positively charged pyridinium rings are well-suited for interacting with anions through anion–π interactions. However, a more remarkable and recently elucidated mode of anion recognition in bis-pyridinium methylene salts involves the central methylene carbon atom. Experimental X-ray analysis and theoretical calculations have provided evidence for the formation of "tetrel bonds," which are attractive interactions between an electron-deficient region (a σ-hole) on a Group 14 atom and a nucleophile.
In the case of 1,1′-methylenebis(pyridin-1-ium) salts, the methylene carbon atom, made electrophilic by the two adjacent positively charged nitrogen atoms, can establish two short, directional C(sp³)...anion interactions simultaneously. This makes the methylene bridge a bidentate tetrel bond donor, a significant finding in supramolecular chemistry. This strong, specific interaction with anions like bromide or iodide plays a crucial role in dictating the crystal packing, acting as a templating effect that organizes the ions into well-defined supramolecular architectures.
The solid-state structures of this compound analogues are governed by a combination of non-covalent interactions, making them fascinating subjects for crystal engineering.
π–π Stacking: The planar, electron-deficient pyridinium rings readily engage in π–π stacking interactions. In the crystal structure of 1,1′-methylenebis(4,4′-bipyridin-1-ium) dibromide, the chevron-shaped cations stack to form columns along the crystallographic axis. The closest intermolecular C···C distance between stacked cations is approximately 3.493 Å, indicative of significant electrostatic interactions. In other analogues, these interactions lead to the formation of zigzag ribbons. nih.gov
Tetrel Bonding: As mentioned previously, the tetrel bond is a key directional interaction in these systems. It involves the sp³-hybridized methylene carbon atom acting as an electrophilic site that interacts with anions. Quantum theory of atoms in molecules (QTAIM) analysis confirms that this C(sp³)...anion interaction can be stronger than the corresponding anion–π interaction with the pyridinium ring, highlighting its importance in the crystal packing of these salts. This charge-assisted geminal tetrel bonding is a defining feature that influences the self-assembly of these molecules in the solid state. acs.org
Table 2: Key Intermolecular Interaction Distances in Bis-Pyridinium Salt Analogues Data extracted from crystallographic studies of bis-pyridinium salts.
| Interaction Type | Analogue Compound | Atom...Atom | Distance (Å) |
|---|---|---|---|
| π–π Stacking | 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide | C5...C8 | 3.493(5) |
| Hydrogen Bonding | 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide | N2...H11 | 2.546 |
| Hydrogen Bonding | 1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide | N2...H3 | 2.620 |
| Tetrel Bonding | 1,1′-methylenebis(pyridin-1-ium) diiodide | C(methylene)...I⁻ | 3.635 |
Design of Self-Assembled Systems, including Monolayers and Films
The unique dicationic and geometrically defined structure of methylene-bridged bis-pyridinium compounds, such as this compound, makes them exemplary candidates for the design of self-assembled systems. Research on closely related derivatives provides significant insight into the non-covalent interactions that govern the formation of highly ordered supramolecular structures like monolayers and films.
Detailed crystallographic studies on derivatives like 1,1′-methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide reveal that the chevron-shaped cations are fundamental to their self-assembly. nih.gov These cations arrange in specific, repeating patterns to form larger structures. For instance, they can be organized in alternating, back-to-back directions, resulting in the formation of a zigzag ribbon structure that propagates through the crystal lattice. nih.govnih.gov
The table below, based on crystallographic data of a closely related methylene-bis-pyridinium derivative, highlights the key structural parameters that facilitate these self-assembled systems. nih.gov
| Parameter | Value | Significance |
| N1—C1—N1 Angle | 110.9 (10)° | Defines the chevron shape of the dicationic building block. |
| Dihedral Angle (Pyridinium to Pyridyl) | 1.7 (3)° | Indicates a nearly planar conformation, facilitating effective π-π stacking. |
| Closest C-C Distance (Inter-cation) | 3.46 (1) Å | A suitable distance for stabilizing π–π interactions between adjacent aromatic rings. |
| O-H···O Hydrogen Bond Distance | 2.01 Å | Demonstrates strong hydrogen bonding interactions that link the components of the assembly. |
These findings demonstrate that the methylenebis(pyridinium) core acts as a rigid and predictable building block, enabling the rational design of crystalline solids and potentially thin films with ordered nanoscale architectures.
Contributions to Advanced Materials Science
The dicationic nature and structural rigidity of this compound and its derivatives make them valuable components in the development of various advanced materials.
Development of Pyridinium-Based Ionic Liquids
Pyridinium-based salts are a significant class of ionic liquids (ILs), which are valued for their low volatility, high thermal stability, and tunable solvent properties. longdom.orglabinsights.nl The properties of these ILs can be finely adjusted by modifying the substituents on the pyridine ring and by selecting different anions. longdom.org For example, adding alkyl chains to the nitrogen atom of the pyridine ring can influence the hydrophobicity, viscosity, and melting point of the resulting ionic liquid. longdom.org
Research has shown that pyridinium-based ILs can serve as unique media for various applications. They have been explored as solvents to enhance the stability and activity of enzymes like lipase. nih.gov Studies indicate that the choice of anion, such as bromide (Br⁻), can significantly impact the performance, with bromide anions sometimes providing more stability to enzyme conformations compared to others like tetrafluoroborate (B81430) (BF₄⁻). nih.gov Due to their high ionic conductivity and wide electrochemical stability, pyridinium ILs are also utilized as electrolytes in electrochemical devices such as batteries and supercapacitors. longdom.org While the pyridinium framework is central to this class of materials, and bis-pyridinium compounds have been synthesized for IL applications, specific literature detailing the synthesis or properties of this compound as an ionic liquid is not extensively documented.
Exploration as Corrosion Inhibitors and Their Adsorption Mechanisms
Organic compounds containing heteroatoms and π-electrons, particularly those with pyridinium structures, are widely explored as corrosion inhibitors for metals like steel in acidic environments. nih.govresearchgate.net The general mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov
The efficiency of pyridinium-based inhibitors is rooted in their molecular structure. The positively charged pyridinium ring facilitates adsorption onto the negatively charged metal surface (in acidic media), while the π-electrons of the aromatic ring can interact with the vacant d-orbitals of iron atoms. This process involves a combination of physisorption (electrostatic attraction) and chemisorption (charge sharing or transfer).
The adsorption process of such inhibitors often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. The formation of this adsorbed film blocks the active sites for corrosion, thereby slowing down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. While numerous pyridinium derivatives have been proven effective, specific research focusing on this compound as a corrosion inhibitor is not prominently featured in the reviewed literature.
Utilization as Structure Directing Agents in Porous Material Synthesis
The synthesis of crystalline microporous materials like zeolites often requires the use of an organic structure-directing agent (OSDA) to guide the formation of specific framework topologies. The size, shape, and charge distribution of the OSDA molecule are critical in templating the desired pore and channel systems within the final inorganic material.
Bis-pyridinium compounds, including structures analogous to this compound, have been identified as effective OSDAs for zeolite synthesis. google.com Patent literature describes the use of bis-pyridinium compounds connected by a spacer group for the hydrothermal synthesis of various zeolites. google.com The dicationic nature and the defined distance and angle between the charge centers, dictated by the methylene linker, allow these molecules to organize silicate (B1173343) and aluminate precursors into specific, ordered arrangements during crystallization. Research on bulky pyridinium molecules confirms their role in creating novel zeolites, including those with unique meso-microporous channel systems. researchgate.net The use of such OSDAs can influence the speed of crystallization, product yield, and the Si/Al ratio of the resulting zeolite framework. google.com
Integration into Hybrid Polymers and Functional Organic Materials
The bifunctional nature of this compound, with two reactive pyridinium units held by a simple linker, makes it an ideal building block for integration into polymers and other complex functional materials. The dicationic structure can be incorporated into polymer backbones to create ionomers—polymers containing ionic groups. These materials often exhibit unique physicochemical properties, such as improved thermal stability and altered mechanical behavior, due to the strong ionic interactions between polymer chains.
Furthermore, the rigid, chevron-shaped geometry of related methylene-bis-pyridinium cations has been exploited in the construction of sophisticated supramolecular structures. For instance, these units can be used as linkers to coordinate with metal centers (e.g., palladium) to form well-defined, self-assembled metallo-organic cycles. nih.gov This demonstrates their utility in creating functional hybrid materials where the organic dication plays a critical structural role. While direct polymerization of this compound is not widely reported, the fundamental chemistry of pyridinium salts and the bifunctionality of this specific molecule position it as a valuable component for designing advanced functional materials with tailored ionic and structural properties.
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyridinium, 1,1'-methylenebis-, dibromide?
The compound is typically synthesized via alkylation of pyridine derivatives using dibromide precursors. For example, m-xylene dibromide reacts with pyridine analogs in dry acetonitrile under reflux conditions to yield the bis-pyridinium product. Key parameters include stoichiometric ratios (e.g., 1.0 equiv dibromide to 2.02 equiv pyridine derivative) and reaction duration (e.g., 2 hours at room temperature) to optimize yield and purity . Characterization via H/C NMR and mass spectrometry is critical to confirm structural fidelity.
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection at low temperatures (e.g., 100 K) using a Rigaku Oxford Diffraction system with MoKα radiation (λ = 0.71073 Å) ensures high-resolution results. Refinement software like SHELXL or OLEX2 is used to model hydrogen bonding (e.g., C–H···Br interactions) and π–π stacking between pyridinium rings. Tables of crystallographic parameters (space group, unit cell dimensions) and refinement statistics (R-factors) are essential for validation .
Q. What are the primary applications of this compound in biochemical research?
It serves as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates (e.g., nerve agents). The bis-quaternary structure enhances binding to the enzyme’s peripheral anionic site, accelerating oxime-mediated reactivation. Stability studies in phosphate buffer (pH 7–9) are critical, as hydrolysis of the methylene bridge can reduce efficacy .
Advanced Research Questions
Q. How do solvent composition and temperature affect the physicochemical properties of this compound?
Density and viscosity measurements in ethanol-water mixtures (293.15–344.15 K) reveal solvent-dependent behavior. Data fitting to the Vogel–Tamman–Fulcher equation quantifies temperature effects on molecular mobility. For example, increased ethanol content reduces viscosity due to disrupted hydrogen-bonding networks. These insights guide solvent selection for electrochemical or catalytic applications .
Q. What contradictions exist in crystallographic data for structurally analogous bis-pyridinium salts, and how are they resolved?
Discrepancies in reported unit cell parameters (e.g., axis lengths varying by ±0.5 Å) may arise from differences in crystallization solvents or refinement protocols. Comparative analysis using the Cambridge Structural Database (CSD) and validation tools like PLATON ensures consistency. For instance, hydrogen-bonding motifs in related compounds (e.g., 1,1′-ethylene-2,2′-dipyridinium dibromide) provide reference frameworks .
Q. How does the compound’s stability under basic conditions impact its utility in biomedical applications?
Hydrolysis of the methylene bridge occurs at elevated pH, as shown by H NMR monitoring in DO/NaOD. Degradation products (e.g., 4-pyridinealdoxime) are identified via mass spectrometry. Stability rankings (e.g., TMB-4 > MMB-4 > HI-6) inform formulation strategies for AChE reactivators, prioritizing compounds resistant to alkaline hydrolysis .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding to AChE’s active site. Charge parameters for the pyridinium moieties are derived from quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level). Free energy perturbation (FEP) studies assess the impact of structural modifications (e.g., alkyl chain length) on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
